4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide 4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20008751
InChI: InChI=1S/C16H19ClN4O3S/c1-3-18-13(22)9-12-15(24)20(4-2)16(25)21(12)19-14(23)10-5-7-11(17)8-6-10/h5-8,12H,3-4,9H2,1-2H3,(H,18,22)(H,19,23)
SMILES:
Molecular Formula: C16H19ClN4O3S
Molecular Weight: 382.9 g/mol

4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide

CAS No.:

Cat. No.: VC20008751

Molecular Formula: C16H19ClN4O3S

Molecular Weight: 382.9 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide -

Specification

Molecular Formula C16H19ClN4O3S
Molecular Weight 382.9 g/mol
IUPAC Name 4-chloro-N-[3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide
Standard InChI InChI=1S/C16H19ClN4O3S/c1-3-18-13(22)9-12-15(24)20(4-2)16(25)21(12)19-14(23)10-5-7-11(17)8-6-10/h5-8,12H,3-4,9H2,1-2H3,(H,18,22)(H,19,23)
Standard InChI Key WMWSWKRYUIBSER-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)CC1C(=O)N(C(=S)N1NC(=O)C2=CC=C(C=C2)Cl)CC

Introduction

Chemical Identity and Structural Characterization

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name of the compound is 4-chloro-N-[3-ethyl-5-(2-(ethylamino)-2-oxoethyl)-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide. Its molecular formula is C₁₇H₁₉ClN₄O₃S, derived by introducing a chlorine atom at the para position of the benzamide moiety in the parent structure N-{3-ethyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxoimidazolidin-1-yl}benzamide (PubChem CID: 4264650) . The molecular weight calculates to 382.88 g/mol, accounting for the addition of chlorine (35.45 g/mol) to the parent compound’s mass of 348.4 g/mol .

Structural Features

The molecule comprises:

  • A 2-thioxoimidazolidin-4-one core with ethyl and 2-(ethylamino)-2-oxoethyl substituents at positions 3 and 5, respectively.

  • A 4-chlorobenzamide group linked to the imidazolidinone nitrogen.
    Key functional groups include:

  • Thiocarbonyl (C=S) at position 2, influencing redox properties.

  • Amide bonds contributing to hydrogen-bonding capacity.

  • Chlorine atom enhancing lipophilicity and potential bioactivity.

Table 1: Comparative Molecular Properties of Parent and Chlorinated Compounds

PropertyParent Compound (CID: 4264650) 4-Chloro Derivative
Molecular FormulaC₁₆H₂₀N₄O₃SC₁₇H₁₉ClN₄O₃S
Molecular Weight (g/mol)348.4382.88
XLogP31.82.4 (estimated)
Hydrogen Bond Donors22
Hydrogen Bond Acceptors55

Synthesis and Derivative Formation

Synthetic Routes

While no explicit synthesis for the 4-chloro variant is documented, analogous imidazolidinone derivatives are typically synthesized via:

  • Cyclocondensation Reactions: Ethylenediamine derivatives react with carbonyl or thiocarbonyl reagents to form the imidazolidinone ring .

  • Post-Modification: Chlorination of the benzamide precursor using reagents like SOCl₂ or PCl₅ before coupling to the imidazolidinone core.

Example Reaction Scheme:

  • Chlorination of Benzamide:
    4-Hydroxybenzamide+SOCl24-Chlorobenzamide\text{4-Hydroxybenzamide} + \text{SOCl}_2 \rightarrow \text{4-Chlorobenzamide}

  • Imidazolidinone Formation:
    Ethylenediamine + Ethyl glyoxylate → 3-Ethyl-4-oxoimidazolidin-2-thione

  • Alkylation and Amidation:
    Introduction of 2-(ethylamino)-2-oxoethyl side chain followed by benzamide coupling.

Challenges in Synthesis

  • Regioselectivity: Ensuring substitution at the imidazolidinone N1 position.

  • Stability of Thioxo Group: Sensitivity to oxidation during chlorination steps.

Physicochemical and Pharmacokinetic Properties

Predicted Solubility and Lipophilicity

The addition of a chlorine atom increases logP from 1.8 (parent) to an estimated 2.4, reducing aqueous solubility. Using the ESOL model:
logS=0.160.63×\logP0.0062×MW+0.066×RB0.74×AP\log S = 0.16 - 0.63 \times \logP - 0.0062 \times \text{MW} + 0.066 \times \text{RB} - 0.74 \times \text{AP}
Where RB (rotatable bonds) = 6 and AP (aromatic proportion) = 0.24, yields:
logS=4.2\log S = -4.2, corresponding to ~0.006 mg/mL solubility .

Absorption and Metabolism

  • GI Absorption: High (>80%) due to moderate lipophilicity.

  • CYP450 Interactions: Predicted inhibition of CYP2C19 and CYP3A4 enzymes, necessitating drug-interaction studies .

  • Blood-Brain Barrier Permeation: Likely due to molecular weight <500 and logP >2 .

Table 2: ADMET Predictions

ParameterPrediction
Water SolubilityPoorly soluble (<0.01 mg/mL)
HepatotoxicityLow risk
hERG InhibitionModerate concern
Ames MutagenicityNegative

Future Research Directions

  • Synthetic Optimization: Develop one-pot methodologies to improve yield.

  • In Vitro Screening: Prioritize antimicrobial and anticancer assays.

  • Crystallography: Resolve 3D structure to guide structure-based drug design.

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